molecular formula C23H24ClNO2 B11576957 {1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(cyclohexyl)methanone

Cat. No.: B11576957
M. Wt: 381.9 g/mol
InChI Key: YWDUKJCXOWKMPT-UHFFFAOYSA-N
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Description

1-[2-(4-CHLOROPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chlorophenoxy group, an ethyl chain, a cyclohexanecarbonyl group, and an indole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE involves multiple steps, including the formation of the indole core, the introduction of the chlorophenoxy group, and the attachment of the cyclohexanecarbonyl group. The synthetic route typically starts with the preparation of the indole core through a Fischer indole synthesis or a similar method. The chlorophenoxy group is then introduced via a nucleophilic substitution reaction, and the cyclohexanecarbonyl group is attached through an acylation reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[2-(4-CHLOROPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Acylation: The indole moiety can be acylated using acyl chlorides or anhydrides, leading to the formation of acylated products.

Scientific Research Applications

1-[2-(4-CHLOROPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(4-CHLOROPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE can be compared with other indole derivatives, such as:

    1-(2-Phenylethyl)-1H-indole: Similar in structure but lacks the chlorophenoxy and cyclohexanecarbonyl groups.

    1-(2-(4-Methoxyphenoxy)ethyl)-1H-indole: Contains a methoxy group instead of a chloro group.

    1-(2-(4-Bromophenoxy)ethyl)-1H-indole: Contains a bromo group instead of a chloro group.

The uniqueness of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H24ClNO2

Molecular Weight

381.9 g/mol

IUPAC Name

[1-[2-(4-chlorophenoxy)ethyl]indol-3-yl]-cyclohexylmethanone

InChI

InChI=1S/C23H24ClNO2/c24-18-10-12-19(13-11-18)27-15-14-25-16-21(20-8-4-5-9-22(20)25)23(26)17-6-2-1-3-7-17/h4-5,8-13,16-17H,1-3,6-7,14-15H2

InChI Key

YWDUKJCXOWKMPT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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